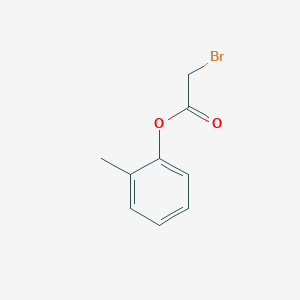
(2-methylphenyl) 2-bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl) 2-bromoacetate is an organic compound with the molecular formula C9H9BrO2. It is a derivative of bromoacetic acid and is characterized by the presence of a bromine atom attached to the alpha carbon of the acetate group, and a 2-methylphenyl group attached to the ester moiety. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylphenyl) 2-bromoacetate can be synthesized through the esterification of 2-methylphenol with bromoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants, 2-methylphenol and bromoacetic acid, are fed into the reactor along with the acid catalyst. The reaction mixture is heated to the required temperature and maintained under reflux conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl) 2-bromoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether solvents.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted esters or amides, depending on the nucleophile used.
Hydrolysis: The major products are 2-methylphenol and bromoacetic acid.
Reduction: The major product is the corresponding alcohol, (2-methylphenyl) ethanol.
Scientific Research Applications
(2-Methylphenyl) 2-bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (2-methylphenyl) 2-bromoacetate involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This alkylation can lead to the inhibition of enzyme activity or the disruption of cellular processes, making the compound useful in various biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the 2-methylphenyl group.
Ethyl 2-bromoacetate: Similar in structure but has an ethyl group instead of the 2-methylphenyl group.
Phenyl 2-bromoacetate: Similar in structure but has a phenyl group instead of the 2-methylphenyl group.
Uniqueness
(2-Methylphenyl) 2-bromoacetate is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical properties and reactivity. This structural feature makes it distinct from other bromoacetate derivatives and allows for unique applications in organic synthesis and scientific research.
Properties
CAS No. |
63353-49-1 |
|---|---|
Molecular Formula |
C9H9BrO2 |
Molecular Weight |
229.07 g/mol |
IUPAC Name |
(2-methylphenyl) 2-bromoacetate |
InChI |
InChI=1S/C9H9BrO2/c1-7-4-2-3-5-8(7)12-9(11)6-10/h2-5H,6H2,1H3 |
InChI Key |
RPOAKDSMKKNFDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


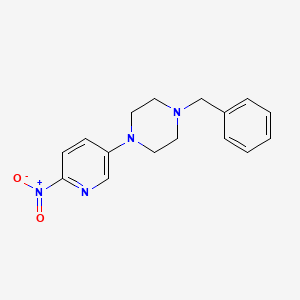
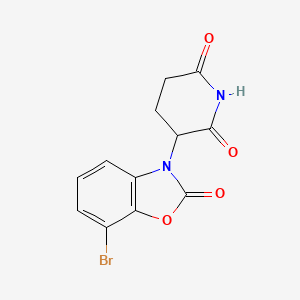


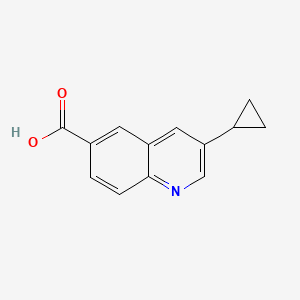
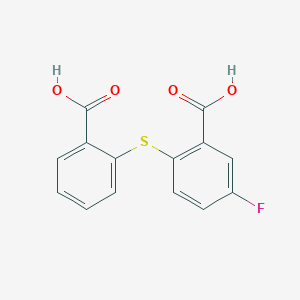
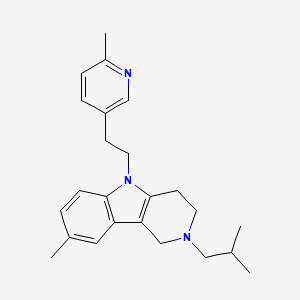
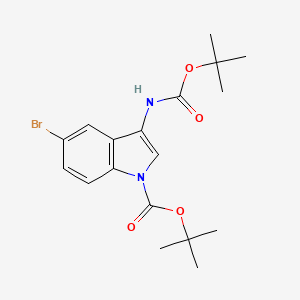
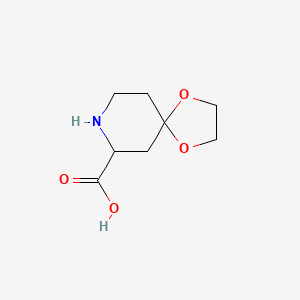
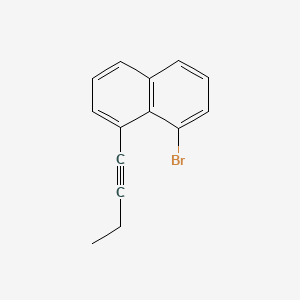

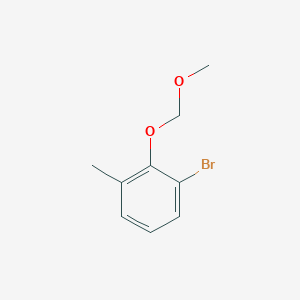
![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)

